2-(tert-Butyl)-1H-indol-4-ol
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Overview
Description
2-(tert-Butyl)-1H-indol-4-ol: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl group in this compound adds steric hindrance, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indol-4-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like tert-butyl chloride (t-BuCl) in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(tert-Butyl)-1H-indol-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. The tert-butyl group can affect the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
tert-Butyl alcohol: A simple tertiary alcohol used as a solvent and in organic synthesis.
tert-Butyl bromoacetate: An ester used in organic synthesis for introducing tert-butyl groups.
Uniqueness
2-(tert-Butyl)-1H-indol-4-ol is unique due to the combination of the indole core and the tert-butyl group. This combination provides distinct steric and electronic properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-tert-butyl-1H-indol-4-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14/h4-7,13-14H,1-3H3 |
InChI Key |
AONJSNMKXLFZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC=C2O |
Origin of Product |
United States |
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